An In-depth Technical Guide to the Core Chemical Properties of Amopyroquine
An In-depth Technical Guide to the Core Chemical Properties of Amopyroquine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amopyroquine, a 4-aminoquinoline derivative, is a potent antimalarial agent structurally related to chloroquine and amodiaquine. This comprehensive technical guide provides an in-depth exploration of the fundamental chemical properties of Amopyroquine, designed to support researchers, scientists, and drug development professionals. The guide delves into its physicochemical characteristics, synthesis, mechanism of action, and analytical methodologies, offering a holistic understanding of this important compound. By synthesizing technical data with practical insights, this document aims to serve as a valuable resource for the ongoing research and development of antimalarial therapeutics.
Introduction: The Significance of Amopyroquine in Antimalarial Research
Amopyroquine (CAS 550-81-2) belongs to the 4-aminoquinoline class of compounds, a cornerstone in the history of malaria chemotherapy.[1] It shares a structural scaffold with the well-known antimalarial drugs chloroquine and amodiaquine.[1] The emergence and spread of drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite, have necessitated the exploration of new and effective therapeutic agents. Amopyroquine has demonstrated significant activity against chloroquine-resistant parasite strains, positioning it as a valuable compound in the fight against malaria.[2] Its mode of action is believed to involve the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to the accumulation of toxic free heme.[3] This guide provides a detailed examination of the core chemical attributes of Amopyroquine, crucial for its application in drug discovery and development.
Physicochemical Properties of Amopyroquine
A thorough understanding of the physicochemical properties of a drug candidate is paramount for formulation development, pharmacokinetic profiling, and toxicological assessment. Amopyroquine is typically a slightly yellow powder.[3] Key physicochemical data for Amopyroquine are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 4-[(7-Chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol | [4] |
| Synonyms | Amopyroquin, PAM-780, 4-[(7-Chloro-4-quinolyl)amino]-α-1-pyrrolidinyl-o-cresol | [1][4] |
| CAS Number | 550-81-2 | [5] |
| Molecular Formula | C₂₀H₂₀ClN₃O | [3] |
| Molecular Weight | 353.85 g/mol | [3] |
| Appearance | Slightly Yellow Powder | [3] |
| Melting Point | 196-198 °C (decomposes) | [6] |
| Boiling Point | 498.1 °C at 760 mmHg | [6] |
| Density | 1.351 g/cm³ | [6] |
| Solubility | Soluble in DMSO. Moderate solubility in water.[1][7] | [1][7] |
| pKa | Not experimentally determined in reviewed literature. As a 4-aminoquinoline derivative with multiple basic nitrogen atoms, it is expected to have multiple pKa values. Computational predictions and experimental determination via potentiometric or spectrophotometric titration would be necessary for precise values. | |
| Stability | Stable under ambient temperature for short periods. For long-term storage, it is recommended to keep it dry, dark, and at -20°C.[7] It is susceptible to hydrolysis in acidic, alkaline, and neutral solutions, especially in the presence of light.[8] | [7][8] |
Synthesis of Amopyroquine: A Strategic Approach
The synthesis can be logically divided into two main stages:
Stage 1: Synthesis of the Mannich Base Intermediate: 4-Amino-2-(pyrrolidin-1-ylmethyl)phenol
The key reaction in this stage is the Mannich reaction, a three-component condensation of an active hydrogen-containing compound (4-aminophenol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (pyrrolidine).[12][13][14]
Stage 2: Condensation with 4,7-Dichloroquinoline
The final step involves the nucleophilic aromatic substitution of the chlorine atom at the 4-position of 4,7-dichloroquinoline with the amino group of the synthesized Mannich base.[2][11]
Below is a proposed experimental workflow for the synthesis of Amopyroquine.
Experimental Protocol: Synthesis of Amopyroquine
Part A: Synthesis of 4-Amino-2-(pyrrolidin-1-ylmethyl)phenol (Mannich Base Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol in a suitable protic solvent such as ethanol.
-
Addition of Reagents: To this solution, add an equimolar amount of pyrrolidine. Subsequently, add a slight excess of aqueous formaldehyde solution dropwise while stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue using column chromatography on silica gel to obtain the pure Mannich base.
Part B: Synthesis of Amopyroquine
-
Reaction Setup: In a sealed reaction vessel, combine the synthesized 4-amino-2-(pyrrolidin-1-ylmethyl)phenol with an equimolar amount of 4,7-dichloroquinoline.
-
Solvent and Catalyst: A high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used. The reaction can be carried out with or without a base, though the addition of a non-nucleophilic base like potassium carbonate can facilitate the reaction by scavenging the HCl generated.[11] Microwave irradiation can also be employed to accelerate the reaction.[11]
-
Reaction Conditions: Heat the mixture at a high temperature (typically 140-180 °C) for several hours.[11] Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product. Collect the solid by filtration, wash with water, and dry. Purify the crude Amopyroquine by recrystallization from a suitable solvent or by column chromatography to yield the final product.
Diagram: Proposed Synthesis of Amopyroquine
Caption: Proposed two-stage synthesis of Amopyroquine.
Mechanism of Antimalarial Action: Interference with Heme Detoxification
The antimalarial activity of 4-aminoquinolines, including Amopyroquine, is primarily attributed to their interference with the parasite's heme detoxification process within the acidic food vacuole.[4][12][15]
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the heme into an inert, crystalline pigment called hemozoin (β-hematin).[12]
Amopyroquine, being a weak base, is thought to accumulate in the acidic food vacuole of the parasite. Here, it is believed to inhibit the formation of hemozoin by forming a complex with heme, preventing its polymerization.[6] The accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[6]
Diagram: Mechanism of Action of Amopyroquine
Caption: Inhibition of hemozoin formation by Amopyroquine.
Metabolism and In Vitro Cytotoxicity
Amopyroquine is reported to be poorly metabolized.[4] Studies in rats and rabbits have detected three metabolites, with one tentatively identified as the primary amine derivative.[2] This is in contrast to its analogue, amodiaquine, which is extensively metabolized to N-desethylamodiaquine.[16]
In vitro cytotoxicity studies are crucial for evaluating the therapeutic index of a drug candidate. While specific cytotoxicity data for Amopyroquine is limited in the reviewed literature, studies on related 4-aminoquinolines like amodiaquine have shown metabolism-dependent cytotoxicity, particularly towards neutrophils.[17] This toxicity is often linked to the formation of reactive quinoneimine metabolites.[3] Given that Amopyroquine has a similar p-aminophenol moiety, the potential for bioactivation to cytotoxic intermediates should be considered and investigated. Standard in vitro cytotoxicity assays, such as the MTT or neutral red uptake assays on relevant cell lines (e.g., HepG2 for hepatotoxicity), can be employed to assess its safety profile.[14][18]
Analytical Methodologies for Amopyroquine
Robust and validated analytical methods are essential for the quality control of Amopyroquine as a drug substance and for its quantification in biological matrices during pharmacokinetic and metabolism studies.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward and cost-effective technique for the quantification of Amopyroquine in bulk and pharmaceutical formulations.
Experimental Protocol: UV-Vis Spectrophotometric Analysis
-
Solvent Selection: Based on solubility data, a suitable solvent for Amopyroquine is selected. Methanol or a mixture of methanol and acetonitrile is often appropriate.
-
Preparation of Standard Stock Solution: Accurately weigh a known amount of Amopyroquine reference standard and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Determination of λmax: Prepare a dilute solution of Amopyroquine from the stock solution. Scan the solution using a UV-Vis spectrophotometer over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve: Prepare a series of standard solutions of varying concentrations by diluting the stock solution. Measure the absorbance of each standard solution at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution and measure its absorbance at λmax. Determine the concentration of Amopyroquine in the sample from the calibration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of Amopyroquine and its potential metabolites in various matrices.
Experimental Protocol: HPLC Analysis of Amopyroquine
-
Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column is commonly used for the analysis of 4-aminoquinolines.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate buffer, pH adjusted to the acidic range) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary for the separation of metabolites.
-
Detection: UV detection at the λmax of Amopyroquine.
-
Sample Preparation: For biological samples, a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is required to remove interfering substances.
-
Quantification: Quantification is achieved by comparing the peak area of Amopyroquine in the sample to a calibration curve generated from standard solutions of known concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of Amopyroquine. Both ¹H and ¹³C NMR are employed. While a complete, assigned spectrum for Amopyroquine was not found in the reviewed literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds.
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline and phenol rings, the methylene protons of the pyrrolidinylmethyl group, and the protons of the pyrrolidine ring.
-
¹³C NMR: The spectrum would display distinct signals for all 20 carbon atoms in the molecule, including the quaternary carbons and those in the aromatic and aliphatic regions.
Diagram: Key Structural Features for NMR Analysis
Caption: Key regions of the Amopyroquine molecule for NMR spectral assignment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Amopyroquine, which aids in its identification and structural confirmation. Under soft ionization conditions like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed. Tandem mass spectrometry (MS/MS) would reveal characteristic fragment ions resulting from the cleavage of the molecule, such as the loss of the pyrrolidinylmethyl side chain.[19][20]
Conclusion
Amopyroquine remains a compound of significant interest in the field of antimalarial drug discovery due to its potent activity against resistant parasite strains. This technical guide has provided a comprehensive overview of its fundamental chemical properties, including its physicochemical characteristics, a plausible synthetic route, its established mechanism of action, and key analytical methodologies. A deeper understanding of these core attributes is essential for the rational design of new analogues with improved efficacy and safety profiles, as well as for the development of robust formulations and analytical protocols. Further research to experimentally determine its pKa values and to fully characterize its metabolic and degradation pathways will be invaluable for its future development as a therapeutic agent.
References
- Pussard, E., & Verdier, F. (1994). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Fundamental & Clinical Pharmacology, 8(1), 1-17.
-
4-aminoquinolines as Antimalarial Drugs. (n.d.). Retrieved from [Link]
- Aguiar, A. C. C., Santos, R. de M., Figueiredo, F. J. B., Cortopassi, W. A., Pimentel, A. S., França, T. C. C., & Krettli, A. U. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE, 7(5), e37259.
- Naisbitt, D. J., Williams, D. P., O'Neill, P. M., Maggs, J. L., Willock, D. J., Pirmohamed, M., & Park, B. K. (1998). Metabolism-Dependent Neutrophil Cytotoxicity of Amodiaquine: A Comparison with Pyronaridine and Related Antimalarial Drugs. Chemical Research in Toxicology, 11(12), 1586–1595.
- Goulart, M. O. F., de Abreu, F. C., Sant'Ana, A. E. G., Miranda, P. R. B., Costa, C. de O., Liwo, A., Falkowski, P., & Zarzeczanska, D. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 19(1), 175-183.
- Naisbitt, D. J., Williams, D. P., O'Neill, P. M., Maggs, J. L., Willock, D. J., Pirmohamed, M., & Park, B. K. (1998). Metabolism-dependent neutrophil cytotoxicity of amodiaquine: A comparison with pyronaridine and related antimalarial drugs. Chemical research in toxicology, 11(12), 1586-1595.
- Singh, S., & Bakshi, M. (2017). Characterization of stress degradation products of amodiaquine dihydrochloride by liquid chromatography with high-resolution mass spectrometry and prediction of their properties by using ADMET Predictor™.
- Gholami, M., Fereiro, J. A., Gascón, J. A., & El-Elimat, T. (2019). Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. Journal of The American Society for Mass Spectrometry, 30(11), 2319–2331.
- Espíndola, M. R., Varotti, F. de P., Aguiar, A. C. C., Andrade, S. N., & da Rocha, E. M. M. (2019). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista do Instituto de Medicina Tropical de São Paulo, 61, e49.
- Păunescu, E., Susplugas, S., Boll, E., Varga, R., Mouray, E., Grosu, I., Grellier, P., & Melnyk, P. (2008). Synthesis and antimalarial activity of new amino analogues of amodiaquine.
- Kumar, S., & Singh, S. (2015). Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. Organic & Biomolecular Chemistry, 13(10), 2977-2981.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Fábián, G., & Sánta, Z. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.
- Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry, 101(6), 359-370.
- Salako, A. A., Adebayo, J. O., Singh, M., & Ademola, O. I. (2021). Screening of Amodiaquine for its in vitro Anti-cancer Activity on Breast Cancer Cell Lines- a Case Study for Drug Reprofiling. Pan African Journal of Life Sciences, 5(2), 263-273.
- de Santana, D. P., de Oliveira, A. C. A., de Almeida, A. C. G., & de Souza, M. V. N. (2020). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. RSC advances, 10(53), 31835-31845.
- Ansari, M. T., Ansari, T. M., Raza, A., Ashraf, M., & Yar, M. (2008). Spectrophotometric Determination of Amodiaquine and Sulfadoxine in Pharmaceutical Preparations. Journal of the Chemical Society of Pakistan, 30(2), 307-312.
- Păunescu, E., Susplugas, S., Boll, E., Varga, R., Mouray, E., Grosu, I., Grellier, P., & Melnyk, P. (2009). Replacement of the 4'-hydroxy group of amodiaquine and amopyroquine by aromatic and aliphatic substituents: synthesis and antimalarial activity. ChemMedChem, 4(4), 549-561.
- Casabianca, L. B., & de Dios, A. C. (2004). 13C NMR Study of the Self-Association of Chloroquine, Amodiaquine, and Quinine. The Journal of Physical Chemistry A, 108(48), 10731–10736.
- Zhang, Y., Zhang, Y., & Zhang, Y. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2024, 1-10.
- Parikh, S., Ouedraogo, J. B., Goldstein, J. A., Rosenthal, P. J., & Kroetz, D. L. (2007). Amodiaquine metabolism is impaired by common polymorphisms in CYP2C8: implications for malaria treatment in Africa. Clinical pharmacology and therapeutics, 82(2), 197-203.
- N'da, D. D. (2018). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure, 1157, 468-477.
- Pussard, E., Verdier, F., Faurisson, F., Clavier, F., Simon, F., & Gaudebout, C. (1989). Disposition of amopyroquin in rats and rabbits and in vitro activity against Plasmodium falciparum. Antimicrobial agents and chemotherapy, 33(4), 568-572.
- Vargas, L. Y., & Ortiz, A. A. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1379654.
- Nguyen, T. U., & Martoglio, R. (2019).
- Jensen, J. H., & Swain, C. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2564v2.
- Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube.
- Singh, S., & Garg, G. (2022). Development and Validation of UV/visible Spectrophotometric Method for Estimation of Piroxicam from Bulk and Formulation. International Journal of Pharmaceutical and Phytopharmacological Research, 12(2), 1-6.
- Google Patents. (1985). Process for the preparation of 4-amino-chloroquinolines. (EP0056766B1).
- Ali, A., & Sirajuddin, D. (2014). Development and Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Chloroquine and Amodiaquine in Pharmaceutical Formulations. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-6.
- Sari, Y., & Yulistiani, R. (2021). Development and Validation of the Quantification Method for Hydroxychloroquine in Volumetric Absorptive Microsampling (VAMS) Using High-Performance Liquid Chromatography-Photodiode Array. Scientia Pharmaceutica, 89(4), 45.
- Kumar, A., & Singh, B. (2015). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development, 19(6), 734-740.
- de Santana, D. P., de Oliveira, A. C. A., de Almeida, A. C. G., & de Souza, M. V. N. (2020). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. RSC advances, 10(53), 31835-31845.
-
PubChem. (n.d.). Amopyroquine. Retrieved from [Link]
- Casabianca, L. B., & de Dios, A. C. (2004). 13C NMR Study of the Self-Association of Chloroquine, Amodiaquine, and Quinine. The Journal of Physical Chemistry A, 108(48), 10731–10736.
- Singh, S., & Bakshi, M. (2016). Stability Profiling of Amodiaquine under stress Degradation Conditions. Research Journal of Pharmacy and Technology, 9(10), 1625-1632.
- The International Pharmacopoeia. (2019). Amodiaquine (Amodiaquinum).
- da Silva, A. C., & Ferreira, A. G. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 223-242.
- Kumar, S., & Singh, S. (2023). Repurposing of US-FDA approved drugs against SARS-CoV-2 main protease (Mpro) by using STD-NMR spectroscopy, in silico studies and antiviral assays. Journal of Biomolecular Structure and Dynamics, 41(4), 1339-1351.##
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amopyroquine, a 4-aminoquinoline derivative, is a potent antimalarial agent structurally related to chloroquine and amodiaquine. This comprehensive technical guide provides an in-depth exploration of the fundamental chemical properties of Amopyroquine, designed to support researchers, scientists, and drug development professionals. The guide delves into its physicochemical characteristics, synthesis, mechanism of action, and analytical methodologies, offering a holistic understanding of this important compound. By synthesizing technical data with practical insights, this document aims to serve as a valuable resource for the ongoing research and development of antimalarial therapeutics.
Introduction: The Significance of Amopyroquine in Antimalarial Research
Amopyroquine (CAS 550-81-2) belongs to the 4-aminoquinoline class of compounds, a cornerstone in the history of malaria chemotherapy.[1] It shares a structural scaffold with the well-known antimalarial drugs chloroquine and amodiaquine.[1] The emergence and spread of drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite, have necessitated the exploration of new and effective therapeutic agents. Amopyroquine has demonstrated significant activity against chloroquine-resistant parasite strains, positioning it as a valuable compound in the fight against malaria.[2] Its mode of action is believed to involve the inhibition of hemozoin biocrystallization in the parasite's food vacuole, leading to the accumulation of toxic free heme.[3] This guide provides a detailed examination of the core chemical attributes of Amopyroquine, crucial for its application in drug discovery and development.
Physicochemical Properties of Amopyroquine
A thorough understanding of the physicochemical properties of a drug candidate is paramount for formulation development, pharmacokinetic profiling, and toxicological assessment. Amopyroquine is typically a slightly yellow powder.[3] Key physicochemical data for Amopyroquine are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 4-[(7-Chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol | [4] |
| Synonyms | Amopyroquin, PAM-780, 4-[(7-Chloro-4-quinolyl)amino]-α-1-pyrrolidinyl-o-cresol | [1][4] |
| CAS Number | 550-81-2 | [5] |
| Molecular Formula | C₂₀H₂₀ClN₃O | [3] |
| Molecular Weight | 353.85 g/mol | [3] |
| Appearance | Slightly Yellow Powder | [3] |
| Melting Point | 196-198 °C (decomposes) | [6] |
| Boiling Point | 498.1 °C at 760 mmHg | [6] |
| Density | 1.351 g/cm³ | [6] |
| Solubility | Soluble in DMSO. Moderate solubility in water.[1][7] | [1][7] |
| pKa | Not experimentally determined in reviewed literature. As a 4-aminoquinoline derivative with multiple basic nitrogen atoms, it is expected to have multiple pKa values. Computational predictions and experimental determination via potentiometric or spectrophotometric titration would be necessary for precise values. | |
| Stability | Stable under ambient temperature for short periods. For long-term storage, it is recommended to keep it dry, dark, and at -20°C.[7] It is susceptible to hydrolysis in acidic, alkaline, and neutral solutions, especially in the presence of light.[8] | [7][8] |
Synthesis of Amopyroquine: A Strategic Approach
The synthesis can be logically divided into two main stages:
Stage 1: Synthesis of the Mannich Base Intermediate: 4-Amino-2-(pyrrolidin-1-ylmethyl)phenol
The key reaction in this stage is the Mannich reaction, a three-component condensation of an active hydrogen-containing compound (4-aminophenol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (pyrrolidine).[12][13][14]
Stage 2: Condensation with 4,7-Dichloroquinoline
The final step involves the nucleophilic aromatic substitution of the chlorine atom at the 4-position of 4,7-dichloroquinoline with the amino group of the synthesized Mannich base.[2][11]
Below is a proposed experimental workflow for the synthesis of Amopyroquine.
Experimental Protocol: Synthesis of Amopyroquine
Part A: Synthesis of 4-Amino-2-(pyrrolidin-1-ylmethyl)phenol (Mannich Base Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol in a suitable protic solvent such as ethanol.
-
Addition of Reagents: To this solution, add an equimolar amount of pyrrolidine. Subsequently, add a slight excess of aqueous formaldehyde solution dropwise while stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue using column chromatography on silica gel to obtain the pure Mannich base.
Part B: Synthesis of Amopyroquine
-
Reaction Setup: In a sealed reaction vessel, combine the synthesized 4-amino-2-(pyrrolidin-1-ylmethyl)phenol with an equimolar amount of 4,7-dichloroquinoline.
-
Solvent and Catalyst: A high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used. The reaction can be carried out with or without a base, though the addition of a non-nucleophilic base like potassium carbonate can facilitate the reaction by scavenging the HCl generated.[11] Microwave irradiation can also be employed to accelerate the reaction.[11]
-
Reaction Conditions: Heat the mixture at a high temperature (typically 140-180 °C) for several hours.[11] Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product. Collect the solid by filtration, wash with water, and dry. Purify the crude Amopyroquine by recrystallization from a suitable solvent or by column chromatography to yield the final product.
Diagram: Proposed Synthesis of Amopyroquine
Caption: Proposed two-stage synthesis of Amopyroquine.
Mechanism of Antimalarial Action: Interference with Heme Detoxification
The antimalarial activity of 4-aminoquinolines, including Amopyroquine, is primarily attributed to their interference with the parasite's heme detoxification process within the acidic food vacuole.[4][12][15]
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the heme into an inert, crystalline pigment called hemozoin (β-hematin).[12]
Amopyroquine, being a weak base, is thought to accumulate in the acidic food vacuole of the parasite. Here, it is believed to inhibit the formation of hemozoin by forming a complex with heme, preventing its polymerization.[6] The accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[6]
Diagram: Mechanism of Action of Amopyroquine
Caption: Inhibition of hemozoin formation by Amopyroquine.
Metabolism and In Vitro Cytotoxicity
Amopyroquine is reported to be poorly metabolized.[4] Studies in rats and rabbits have detected three metabolites, with one tentatively identified as the primary amine derivative.[2] This is in contrast to its analogue, amodiaquine, which is extensively metabolized to N-desethylamodiaquine.[16]
In vitro cytotoxicity studies are crucial for evaluating the therapeutic index of a drug candidate. While specific cytotoxicity data for Amopyroquine is limited in the reviewed literature, studies on related 4-aminoquinolines like amodiaquine have shown metabolism-dependent cytotoxicity, particularly towards neutrophils.[17] This toxicity is often linked to the formation of reactive quinoneimine metabolites.[3] Given that Amopyroquine has a similar p-aminophenol moiety, the potential for bioactivation to cytotoxic intermediates should be considered and investigated. Standard in vitro cytotoxicity assays, such as the MTT or neutral red uptake assays on relevant cell lines (e.g., HepG2 for hepatotoxicity), can be employed to assess its safety profile.[14][18]
Analytical Methodologies for Amopyroquine
Robust and validated analytical methods are essential for the quality control of Amopyroquine as a drug substance and for its quantification in biological matrices during pharmacokinetic and metabolism studies.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward and cost-effective technique for the quantification of Amopyroquine in bulk and pharmaceutical formulations.
Experimental Protocol: UV-Vis Spectrophotometric Analysis
-
Solvent Selection: Based on solubility data, a suitable solvent for Amopyroquine is selected. Methanol or a mixture of methanol and acetonitrile is often appropriate.
-
Preparation of Standard Stock Solution: Accurately weigh a known amount of Amopyroquine reference standard and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Determination of λmax: Prepare a dilute solution of Amopyroquine from the stock solution. Scan the solution using a UV-Vis spectrophotometer over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Calibration Curve: Prepare a series of standard solutions of varying concentrations by diluting the stock solution. Measure the absorbance of each standard solution at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution and measure its absorbance at λmax. Determine the concentration of Amopyroquine in the sample from the calibration curve.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of Amopyroquine and its potential metabolites in various matrices.
Experimental Protocol: HPLC Analysis of Amopyroquine
-
Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.
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Column: A reversed-phase C18 column is commonly used for the analysis of 4-aminoquinolines.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate buffer, pH adjusted to the acidic range) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary for the separation of metabolites.
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Detection: UV detection at the λmax of Amopyroquine.
-
Sample Preparation: For biological samples, a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is required to remove interfering substances.
-
Quantification: Quantification is achieved by comparing the peak area of Amopyroquine in the sample to a calibration curve generated from standard solutions of known concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of Amopyroquine. Both ¹H and ¹³C NMR are employed. While a complete, assigned spectrum for Amopyroquine was not found in the reviewed literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds.
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline and phenol rings, the methylene protons of the pyrrolidinylmethyl group, and the protons of the pyrrolidine ring.
-
¹³C NMR: The spectrum would display distinct signals for all 20 carbon atoms in the molecule, including the quaternary carbons and those in the aromatic and aliphatic regions.
Diagram: Key Structural Features for NMR Analysis
Caption: Key regions of the Amopyroquine molecule for NMR spectral assignment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Amopyroquine, which aids in its identification and structural confirmation. Under soft ionization conditions like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed. Tandem mass spectrometry (MS/MS) would reveal characteristic fragment ions resulting from the cleavage of the molecule, such as the loss of the pyrrolidinylmethyl side chain.[19][20]
Conclusion
Amopyroquine remains a compound of significant interest in the field of antimalarial drug discovery due to its potent activity against resistant parasite strains. This technical guide has provided a comprehensive overview of its fundamental chemical properties, including its physicochemical characteristics, a plausible synthetic route, its established mechanism of action, and key analytical methodologies. A deeper understanding of these core attributes is essential for the rational design of new analogues with improved efficacy and safety profiles, as well as for the development of robust formulations and analytical protocols. Further research to experimentally determine its pKa values and to fully characterize its metabolic and degradation pathways will be invaluable for its future development as a therapeutic agent.
References
-
Pussard, E., & Verdier, F. (1994). Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics. Fundamental & Clinical Pharmacology, 8(1), 1-17.
-
4-aminoquinolines as Antimalarial Drugs. (n.d.). Retrieved from [Link]
-
Aguiar, A. C. C., Santos, R. de M., Figueiredo, F. J. B., Cortopassi, W. A., Pimentel, A. S., França, T. C. C., & Krettli, A. U. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE, 7(5), e37259.
-
Naisbitt, D. J., Williams, D. P., O'Neill, P. M., Maggs, J. L., Willock, D. J., Pirmohamed, M., & Park, B. K. (1998). Metabolism-Dependent Neutrophil Cytotoxicity of Amodiaquine: A Comparison with Pyronaridine and Related Antimalarial Drugs. Chemical Research in Toxicology, 11(12), 1586–1595.
-
Goulart, M. O. F., de Abreu, F. C., Sant'Ana, A. E. G., Miranda, P. R. B., Costa, C. de O., Liwo, A., Falkowski, P., & Zarzeczanska, D. (2008). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 19(1), 175-183.
-
Naisbitt, D. J., Williams, D. P., O'Neill, P. M., Maggs, J. L., Willock, D. J., Pirmohamed, M., & Park, B. K. (1998). Metabolism-dependent neutrophil cytotoxicity of amodiaquine: A comparison with pyronaridine and related antimalarial drugs. Chemical research in toxicology, 11(12), 1586-1595.
-
Singh, S., & Bakshi, M. (2017). Characterization of stress degradation products of amodiaquine dihydrochloride by liquid chromatography with high-resolution mass spectrometry and prediction of their properties by using ADMET Predictor™. Biomedical Chromatography, 31(7), e3903.
-
Gholami, M., Fereiro, J. A., Gascón, J. A., & El-Elimat, T. (2019). Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs. Journal of The American Society for Mass Spectrometry, 30(11), 2319–2331.
-
Espíndola, M. R., Varotti, F. de P., Aguiar, A. C. C., Andrade, S. N., & da Rocha, E. M. M. (2019). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista do Instituto de Medicina Tropical de São Paulo, 61, e49.
-
Păunescu, E., Susplugas, S., Boll, E., Varga, R., Mouray, E., Grosu, I., Grellier, P., & Melnyk, P. (2008). Synthesis and antimalarial activity of new amino analogues of amodiaquine. Medicinal chemistry (Shariqah (United Arab Emirates)), 4(5), 461-471.
-
Kumar, S., & Singh, S. (2015). Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors. Organic & Biomolecular Chemistry, 13(10), 2977-2981.
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
-
Fábián, G., & Sánta, Z. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Education Sciences, 10(5), 136.
-
Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry, 101(6), 359-370.
-
Salako, A. A., Adebayo, J. O., Singh, M., & Ademola, O. I. (2021). Screening of Amodiaquine for its in vitro Anti-cancer Activity on Breast Cancer Cell Lines- a Case Study for Drug Reprofiling. Pan African Journal of Life Sciences, 5(2), 263-273.
-
de Santana, D. P., de Oliveira, A. C. A., de Almeida, A. C. G., & de Souza, M. V. N. (2020). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. RSC advances, 10(53), 31835-31845.
-
Ansari, M. T., Ansari, T. M., Raza, A., Ashraf, M., & Yar, M. (2008). Spectrophotometric Determination of Amodiaquine and Sulfadoxine in Pharmaceutical Preparations. Journal of the Chemical Society of Pakistan, 30(2), 307-312.
-
Păunescu, E., Susplugas, S., Boll, E., Varga, R., Mouray, E., Grosu, I., Grellier, P., & Melnyk, P. (2009). Replacement of the 4'-hydroxy group of amodiaquine and amopyroquine by aromatic and aliphatic substituents: synthesis and antimalarial activity. ChemMedChem, 4(4), 549-561.
-
Casabianca, L. B., & de Dios, A. C. (2004). 13C NMR Study of the Self-Association of Chloroquine, Amodiaquine, and Quinine. The Journal of Physical Chemistry A, 108(48), 10731–10736.
-
Zhang, Y., Zhang, Y., & Zhang, Y. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2024, 1-10.
-
Parikh, S., Ouedraogo, J. B., Goldstein, J. A., Rosenthal, P. J., & Kroetz, D. L. (2007). Amodiaquine metabolism is impaired by common polymorphisms in CYP2C8: implications for malaria treatment in Africa. Clinical pharmacology and therapeutics, 82(2), 197-203.
-
N'da, D. D. (2018). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure, 1157, 468-477.
-
Pussard, E., Verdier, F., Faurisson, F., Clavier, F., Simon, F., & Gaudebout, C. (1989). Disposition of amopyroquin in rats and rabbits and in vitro activity against Plasmodium falciparum. Antimicrobial agents and chemotherapy, 33(4), 568-572.
-
Vargas, L. Y., & Ortiz, A. A. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1379654.
-
Nguyen, T. U., & Martoglio, R. (2019). Method Development for the Analysis of Pharmaceuticals Using High Performance Liquid Chromatography. DePauw University.
-
Jensen, J. H., & Swain, C. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints, 4, e2564v2.
-
Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube.
-
Singh, S., & Garg, G. (2022). Development and Validation of UV/visible Spectrophotometric Method for Estimation of Piroxicam from Bulk and Formulation. International Journal of Pharmaceutical and Phytopharmacological Research, 12(2), 1-6.
-
Google Patents. (1985). Process for the preparation of 4-amino-chloroquinolines. (EP0056766B1).
-
Ali, A., & Sirajuddin, D. (2014). Development and Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Chloroquine and Amodiaquine in Pharmaceutical Formulations. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-6.
-
Sari, Y., & Yulistiani, R. (2021). Development and Validation of the Quantification Method for Hydroxychloroquine in Volumetric Absorptive Microsampling (VAMS) Using High-Performance Liquid Chromatography-Photodiode Array. Scientia Pharmaceutica, 89(4), 45.
-
Kumar, A., & Singh, B. (2015). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development, 19(6), 734-740.
-
de Santana, D. P., de Oliveira, A. C. A., de Almeida, A. C. G., & de Souza, M. V. N. (2020). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. RSC advances, 10(53), 31835-31845.
-
PubChem. (n.d.). Amopyroquine. Retrieved from [Link]
-
Casabianca, L. B., & de Dios, A. C. (2004). 13C NMR Study of the Self-Association of Chloroquine, Amodiaquine, and Quinine. The Journal of Physical Chemistry A, 108(48), 10731–10736.
-
Singh, S., & Bakshi, M. (2016). Stability Profiling of Amodiaquine under stress Degradation Conditions. Research Journal of Pharmacy and Technology, 9(10), 1625-1632.
-
The International Pharmacopoeia. (2019). Amodiaquine (Amodiaquinum).
-
da Silva, A. C., & Ferreira, A. G. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 223-242.
-
Kumar, S., & Singh, S. (2023). Repurposing of US-FDA approved drugs against SARS-CoV-2 main protease (Mpro) by using STD-NMR spectroscopy, in silico studies and antiviral assays. Journal of Biomolecular Structure and Dynamics, 41(4), 1339-1351.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Amopyroquine | CymitQuimica [cymitquimica.com]
- 4. saber.ucv.ve [saber.ucv.ve]
- 5. CAS 550-81-2: Amopyroquine | CymitQuimica [cymitquimica.com]
- 6. Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. article.sapub.org [article.sapub.org]
- 8. academicjournals.org [academicjournals.org]
- 9. Synthesis and antimalarial activity of new amino analogues of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Replacement of the 4'-hydroxy group of amodiaquine and amopyroquine by aromatic and aliphatic substituents: synthesis and antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 12. oarjbp.com [oarjbp.com]
- 13. researchgate.net [researchgate.net]
- 14. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tsijournals.com [tsijournals.com]
- 18. Amopyroquine | C20H20ClN3O | CID 25194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
